Weak Class C β-Lactamase Inhibition Defines a Contrast Profile Relative to Optimized Rhodanine-Based Metallo-β-Lactamase Inhibitors
CAS 37530-63-5 inhibits class C β-lactamase isolated from Enterobacter cloacae with an IC50 of 62,000 nM (62 µM) [1]. This places the compound at the weakly active end of the rhodanine β-lactamase inhibitor spectrum. For comparison, optimized rhodanine-based metallo-β-lactamase (MBL) inhibitors achieve IC50 values as low as 0.02 µM (20 nM) against MBL L1, with broad-spectrum compounds showing IC50 values below 16 µM across NDM-1, VIM-2, ImiS, and L1 enzymes [2]. The ~3,100-fold potency gap between CAS 37530-63-5 and the most potent rhodanine MBL inhibitors underscores that the allylidene-furan substitution pattern at C5 is suboptimal for β-lactamase target engagement, making this compound useful as a low-activity reference standard or selectivity control rather than a lead candidate.
| Evidence Dimension | Class C β-lactamase (Enterobacter cloacae) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 62,000 nM (62 µM) |
| Comparator Or Baseline | Optimized rhodanine MBL inhibitors: IC50 = 0.02–1.7 µM for MBL L1; broad-spectrum compounds IC50 < 16 µM against NDM-1, VIM-2, ImiS, L1 |
| Quantified Difference | ~3,100-fold lower potency vs. most potent rhodanine MBL inhibitor (20 nM); ~3.9-fold above the 16 µM broad-spectrum threshold |
| Conditions | BindingDB assay: class C β-lactamase from Enterobacter cloacae (Bioorg Med Chem Lett 10: 2179-82, 2001); comparator data from recombinant MBL enzyme inhibition assays with nitrocefin substrate |
Why This Matters
Procurement of this compound as a defined weak-activity benchmark enables rigorous assessment of assay sensitivity and differentiation of specific inhibition from non-specific rhodanine-associated artifacts in β-lactamase screening cascades.
- [1] BindingDB. BDBM50092282: 5-[(E)-3-Furan-2-yl-prop-2-en-(Z)-ylidene]-2-thioxo-thiazolidin-4-one. IC50 = 62,000 nM against class C β-lactamase (Enterobacter cloacae). DOI: 10.7270/Q2T15456. View Source
- [2] Grant EB, Guiadeen D, Baum EZ, et al. The synthesis and SAR of rhodanines as novel class C β-lactamase inhibitors. Bioorg Med Chem Lett. 2000;10(19):2179-2182. doi:10.1016/S0960-894X(00)00444-3. [IC50 values for rhodanine β-lactamase inhibitors; optimized MBL inhibitors with IC50 as low as 0.02 µM]. View Source
